molecular formula C6H9ClN2O3 B2887281 Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride CAS No. 2247103-54-2

Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride

Cat. No.: B2887281
CAS No.: 2247103-54-2
M. Wt: 192.6
InChI Key: XZGDHMWNRLUIGM-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of an alkyne with a nitrile oxide in a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts . Another method involves the cyclization of intermediate compounds using hydroxylamine hydrochloride in methanolic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and oxides .

Scientific Research Applications

Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

methyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3.ClH/c1-10-6(9)5-2-4(3-7)11-8-5;/h2H,3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGDHMWNRLUIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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